molecular formula C15H10O5 B14281107 5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one CAS No. 124607-18-7

5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one

Cat. No.: B14281107
CAS No.: 124607-18-7
M. Wt: 270.24 g/mol
InChI Key: CGVARJGGCPCIES-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one is a naturally occurring compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely found in various plants. This compound is characterized by its benzopyran structure with hydroxyl groups at positions 5, 7, and 4’ on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the condensation of appropriate phenolic compounds with benzopyran precursors under acidic or basic conditions. For instance, the reaction between 4-hydroxybenzaldehyde and 5,7-dihydroxy-4H-chromen-4-one in the presence of a base like sodium hydroxide can yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes that ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to isolate and purify the compound from plant sources or synthetic mixtures .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated flavonoids.

Scientific Research Applications

5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The hydroxyl groups play a crucial role in this activity by donating hydrogen atoms to neutralize free radicals. Additionally, it modulates various signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its combination of antioxidant, anti-inflammatory, and potential therapeutic properties makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

124607-18-7

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

5,7-dihydroxy-4-(4-hydroxyphenyl)chromen-2-one

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-14(19)20-13-6-10(17)5-12(18)15(11)13/h1-7,16-18H

InChI Key

CGVARJGGCPCIES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)OC3=CC(=CC(=C23)O)O)O

Origin of Product

United States

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